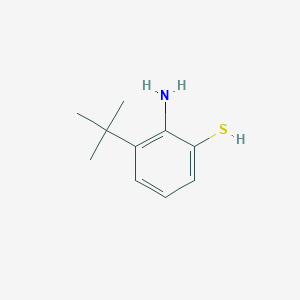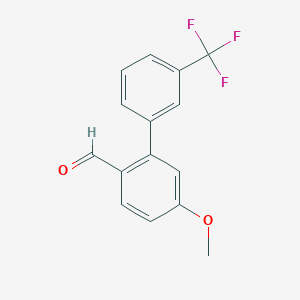
5-Methoxy-3'-(trifluoromethyl)biphenyl-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methoxy group at the 5-position, a trifluoromethyl group at the 3’-position, and an aldehyde group at the 2-position of the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as dioxane and the application of heat to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carboxylic acid.
Reduction: 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s structural features make it a potential candidate for drug discovery and development. It can be used as a scaffold for designing molecules with biological activity, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other electronic materials .
Mécanisme D'action
The mechanism of action of 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
- 5-Methoxy-3’-(trifluoromethyl)phenylboronic acid
- 5-Methoxy-3’-(trifluoromethyl)phenylfuran-2-carbaldehyde
Comparison: Compared to similar compounds, 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde is unique due to the combination of its functional groups and the biphenyl core. This combination imparts distinct chemical reactivity and physical properties, making it more versatile in various applications. For example, the presence of the aldehyde group allows for further functionalization through oxidation or reduction reactions, which may not be possible with similar compounds lacking this functional group .
Propriétés
Formule moléculaire |
C15H11F3O2 |
|---|---|
Poids moléculaire |
280.24 g/mol |
Nom IUPAC |
4-methoxy-2-[3-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C15H11F3O2/c1-20-13-6-5-11(9-19)14(8-13)10-3-2-4-12(7-10)15(16,17)18/h2-9H,1H3 |
Clé InChI |
FZHNNYLIACUMLK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C=O)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


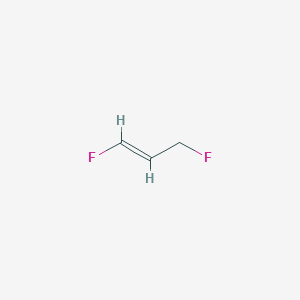
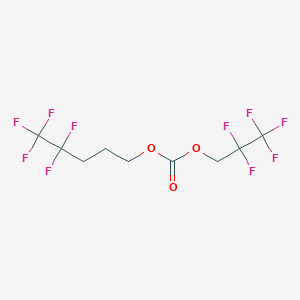
![tert-Butyl 4-[2-(4-hydroxyphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B15092336.png)
![1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol](/img/structure/B15092341.png)
![1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-[(prop-2-en-1-yl)oxy]hexane](/img/structure/B15092344.png)
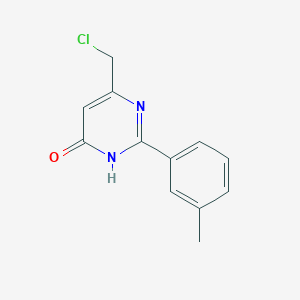
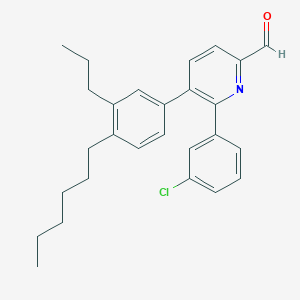
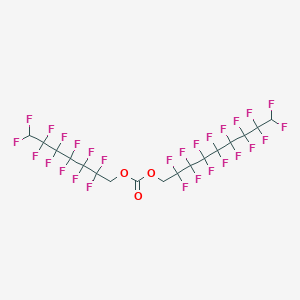
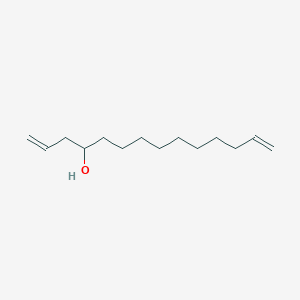
![[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B15092365.png)
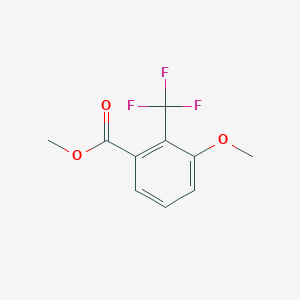
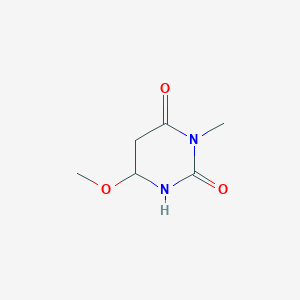
![2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol](/img/structure/B15092386.png)
